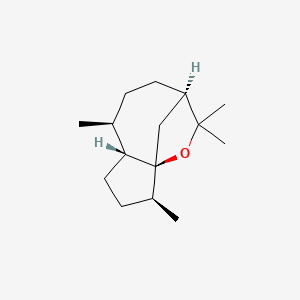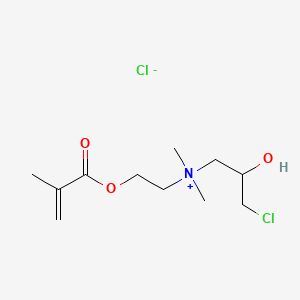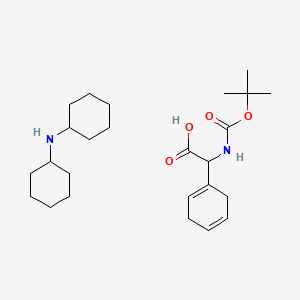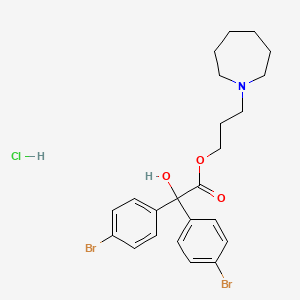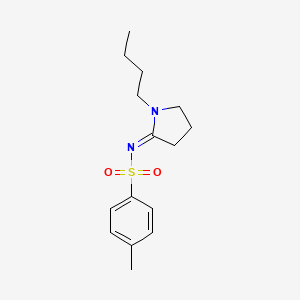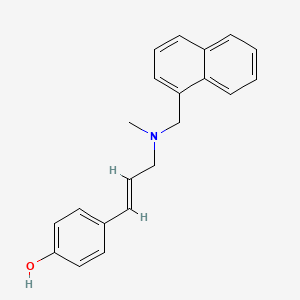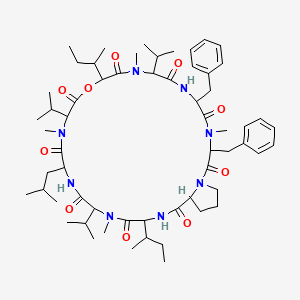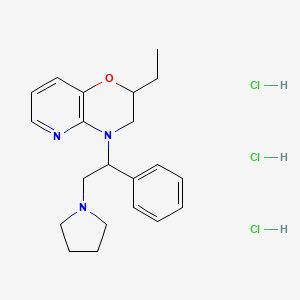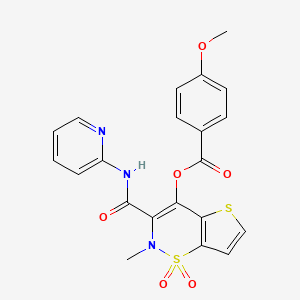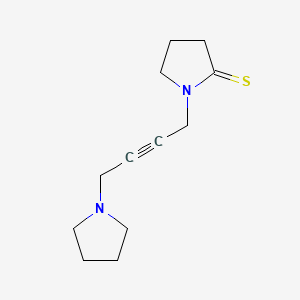
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienylamine and an α,β-unsaturated carbonyl compound.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with benzaldehyde under basic conditions.
Dimethylaminomethylation: The dimethylaminomethyl group can be introduced using formaldehyde and dimethylamine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]pyrrole core.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding benzyl derivative.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzylidene-6-((methylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
- 2-Benzylidene-6-((ethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
Uniqueness
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one is unique due to the presence of the dimethylaminomethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Propriétés
Numéro CAS |
1154-62-7 |
|---|---|
Formule moléculaire |
C16H16N2OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(2Z)-2-benzylidene-6-[(dimethylamino)methyl]-4H-thieno[3,2-b]pyrrol-3-one |
InChI |
InChI=1S/C16H16N2OS/c1-18(2)10-12-9-17-14-15(19)13(20-16(12)14)8-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3/b13-8- |
Clé InChI |
BEUQSHHFORBOIR-JYRVWZFOSA-N |
SMILES isomérique |
CN(C)CC1=CNC2=C1S/C(=C\C3=CC=CC=C3)/C2=O |
SMILES canonique |
CN(C)CC1=CNC2=C1SC(=CC3=CC=CC=C3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
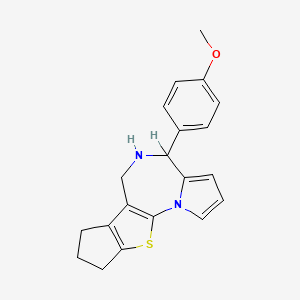
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
